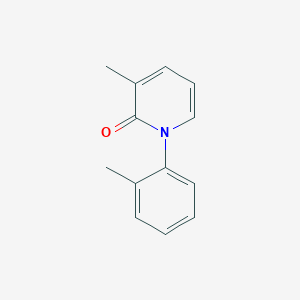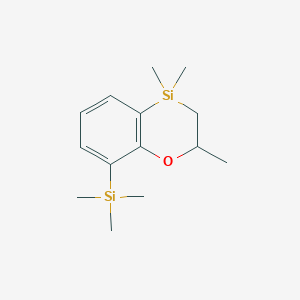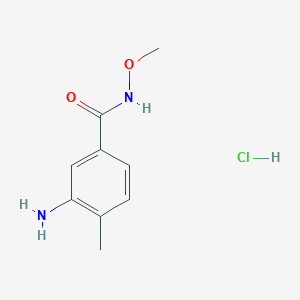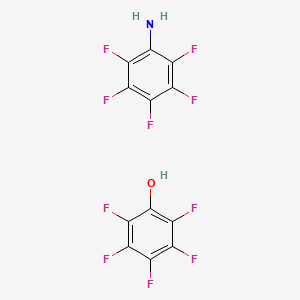![molecular formula C30H45NO3 B12597805 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-17-3](/img/structure/B12597805.png)
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexa-2,4-dien-1-one core with decyloxy and heptyloxy anilino substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the decyloxy and heptyloxy anilino groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The scalability of the synthetic route is a critical factor in its industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate: This compound shares a similar cyclohexa-dienone core but differs in its substituents.
Cyclohexa-1,3-diene and Cyclohexa-1,4-diene: These compounds are simpler analogs with different reactivity profiles.
Uniqueness
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
643755-17-3 |
|---|---|
Molekularformel |
C30H45NO3 |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
5-decoxy-2-[(4-heptoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C30H45NO3/c1-3-5-7-9-10-11-13-15-23-34-29-19-16-26(30(32)24-29)25-31-27-17-20-28(21-18-27)33-22-14-12-8-6-4-2/h16-21,24-25,32H,3-15,22-23H2,1-2H3 |
InChI-Schlüssel |
AETWUVKFOWWTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)




![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)



![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

